molecular formula C10H14BrNO4 B2478326 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid CAS No. 2551117-33-8

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid

Cat. No.: B2478326
CAS No.: 2551117-33-8
M. Wt: 292.129
InChI Key: OTMULKIMIUNNCT-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a bromine atom, an azetidine ring, and a carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid typically involves the reaction of 2-bromoacetic acid with 1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted azetidine derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and azetidine ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methylpropionic acid
  • 2-Bromo-2-methylpropanamide
  • 2-Bromo-2,2-dimethylpropanoic acid

Uniqueness

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid is unique due to its combination of a bromine atom, an azetidine ring, and a carboxyl group. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMULKIMIUNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(C(=O)O)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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